molecular formula C34H52N2O4 B12786946 Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester CAS No. 142546-50-7

Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester

Cat. No.: B12786946
CAS No.: 142546-50-7
M. Wt: 552.8 g/mol
InChI Key: YYJAVCMCQUQKKV-RTBNXEGESA-N
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Description

Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester is a synthetic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester involves multiple steps, including the esterification of glycine with N,N-diethyl groups and the incorporation of the ethynyl-A-norpregn-20-yne-2,17-diyl moiety. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester shares similarities with other glycine derivatives and ethynyl-A-norpregn compounds.
  • Similar compounds include other esterified glycine derivatives and compounds with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

142546-50-7

Molecular Formula

C34H52N2O4

Molecular Weight

552.8 g/mol

IUPAC Name

(2S)-2-[2-[(S)-carboxy(diethylamino)methyl]-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl]-2-(diethylamino)acetic acid

InChI

InChI=1S/C34H52N2O4/c1-9-33(27(29(37)38)35(11-3)12-4)21-23-15-16-24-25(31(23,7)22-33)17-19-32(8)26(24)18-20-34(32,10-2)28(30(39)40)36(13-5)14-6/h1-2,23-28H,11-22H2,3-8H3,(H,37,38)(H,39,40)/t23?,24?,25?,26?,27-,28-,31?,32?,33?,34?/m1/s1

InChI Key

YYJAVCMCQUQKKV-RTBNXEGESA-N

Isomeric SMILES

CCN(CC)[C@H](C(=O)O)C1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)[C@@H](C(=O)O)N(CC)CC)C)C)C#C

Canonical SMILES

CCN(CC)C(C(=O)O)C1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)C(C(=O)O)N(CC)CC)C)C)C#C

Origin of Product

United States

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